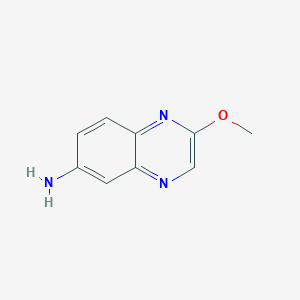
2-Methoxyquinoxalin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxyquinoxalin-6-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
2-Methoxyquinoxalin-6-amine has been investigated for its anticancer properties, particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors have gained attention for their role in cancer therapy due to their ability to modulate gene expression involved in cell cycle regulation and apoptosis.
Case Study: Synthesis and Evaluation of Quinoxaline Derivatives
A study designed and synthesized a series of quinoxaline derivatives, including those containing the 2-methoxy group, aimed at developing new HDAC inhibitors. The synthesized compounds were evaluated for their cytotoxic activities against HepG-2 and HuH-7 liver cancer cell lines. The results indicated that certain derivatives exhibited promising anti-proliferative activities, with IC50 values ranging from 1.53 to 18.70 µM, demonstrating significant potential for further development as anticancer agents .
| Compound Series | IC50 (µM) | Cell Line |
|---|---|---|
| 6 (2-methoxy) | 1.53 - 18.70 | HepG-2, HuH-7 |
Neuropharmacological Applications
The compound has also been explored for its neuropharmacological effects, particularly as a serotonin type-3 (5-HT3) receptor antagonist. Antagonists of this receptor are being studied for their potential in treating anxiety disorders.
Case Study: Anxiolytic Activity of QCM-13
A derivative of 2-methoxyquinoxaline, QCM-13 (N-cyclohexyl-3-methoxyquinoxalin-2-carboxamide), was evaluated for its anxiolytic-like activity in rodent models. The study demonstrated that QCM-13 significantly increased the time spent in light chambers and the number of entries into these chambers, suggesting anxiolytic effects comparable to standard anxiolytic drugs .
| Test Model | Dose (mg/kg) | Significant Findings |
|---|---|---|
| Light-Dark Model | 4 | Increased light chamber entries |
| Open Field Test | 4 | Increased crossings and rearings |
Synthesis of Novel Derivatives
The versatility of this compound allows it to serve as a building block for synthesizing various derivatives with enhanced biological activities.
Research Insights
Recent studies have highlighted the successful synthesis of novel quinoxaline derivatives through various chemical modifications, including halogenation and oxidative condensation techniques. These methods have led to compounds with improved selectivity and reduced side effects compared to traditional therapies .
特性
CAS番号 |
105866-66-8 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC名 |
2-methoxyquinoxalin-6-amine |
InChI |
InChI=1S/C9H9N3O/c1-13-9-5-11-8-4-6(10)2-3-7(8)12-9/h2-5H,10H2,1H3 |
InChIキー |
NEEMMUSCTBKNQU-UHFFFAOYSA-N |
SMILES |
COC1=CN=C2C=C(C=CC2=N1)N |
正規SMILES |
COC1=CN=C2C=C(C=CC2=N1)N |
同義語 |
6-Quinoxalinamine,2-methoxy-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














